5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine core. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step involves the substitution reaction where a chlorobenzyl group is introduced to the pyrimidine ring.
Attachment of the phenylpiperazine moiety: This is usually done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the pyrimidine ring or the phenylpiperazine moiety.
Substitution: The compound can undergo various substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a more saturated compound.
Scientific Research Applications
5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its specific structural features and the combination of functional groups, which may confer distinct pharmacological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C22H23ClN4O |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H23ClN4O/c1-16-20(15-17-7-9-18(23)10-8-17)21(28)25-22(24-16)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10H,11-15H2,1H3,(H,24,25,28) |
InChI Key |
LLNZYSYVHHADPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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